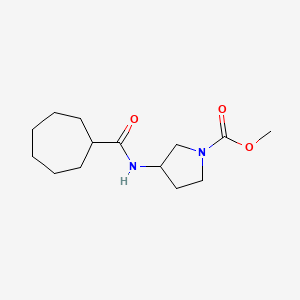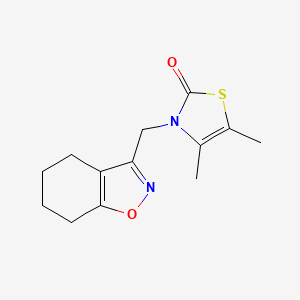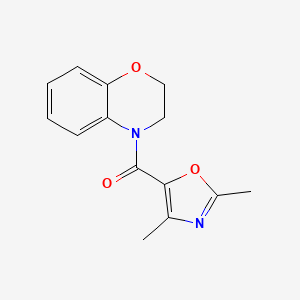
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific target molecules. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. In terms of physiological effects, it has been shown to inhibit angiogenesis, which is a crucial process for the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed by various spectroscopic techniques. Moreover, it exhibits a broad range of biological activities, making it a useful tool for drug discovery and medicinal chemistry. However, it also has some limitations, including its low solubility in water and limited availability in the market.
Future Directions
There are several future directions for the research on Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, its potential applications in material science, such as the synthesis of new polymers, should also be investigated. Furthermore, the development of new synthesis methods and the optimization of the existing ones can help improve the yield and purity of the compound, making it more accessible for research and development.
Synthesis Methods
The synthesis of Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinone with cycloheptanecarbonyl chloride in the presence of a base, followed by the addition of methyl chloroformate. The reaction yields Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate as a white crystalline solid with a high yield. The purity of the compound can be confirmed by various spectroscopic techniques, including NMR, IR, and MS.
Scientific Research Applications
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, it has been shown to exhibit antitumor, antibacterial, and antifungal activities. Moreover, it has been used as a building block for the synthesis of various biologically active compounds.
properties
IUPAC Name |
methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-14(18)16-9-8-12(10-16)15-13(17)11-6-4-2-3-5-7-11/h11-12H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHBVBGZZZDLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cycloheptanecarbonylamino)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)






![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
![Methyl 3-[(3-chlorobenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592153.png)
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)

